molecular formula C7H14ClNO2 B2805102 2-(Cyclopentylamino)acetic acid hydrochloride CAS No. 135809-42-6

2-(Cyclopentylamino)acetic acid hydrochloride

Cat. No.: B2805102
CAS No.: 135809-42-6
M. Wt: 179.64
InChI Key: IQRSGRDOKRKMAG-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)acetic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 . It is commonly used in laboratory settings .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentyl group (a five-membered ring of carbon atoms) attached to an amino group (NH2), which is in turn attached to an acetic acid group (CH2COOH). The entire molecule is then combined with a hydrochloride (Cl-) ion .

Scientific Research Applications

Environmental Remediation

  • Removal of Depleted Uranium Oxides from Contaminated Soils : A study developed a system for optimizing leaching procedures to remove uranium from contaminated soils using acetic acid solutions. This research indicates the potential use of specific acid solutions for environmental cleanup efforts (Unz et al., 2018).

Synthesis and Reactivity

  • Reactivity of Ethyl Esters : Research on the reactivity of ethyl esters of 2-(benzoylamino)(1-R-2-oxoindoline-3-ylidene) acetic acids demonstrated their potential in producing compounds with nootropic, antihypoxic, and anabolic activity (Kolisnyk et al., 2018).

Chiral Ligands and Enantioselectivity

  • Optically Active Trans‐2‐aminocyclopentanols : A study showed the chemoenzymatic preparation of optically active trans‐2‐(N,N‐dialkylamino)cyclopentanols, highlighting their application as chiral ligands in enantioselective synthesis (González‐Sabín et al., 2006).

Pharmacological Studies

  • Nucleophilic Reaction Studies : The reaction of cyclopentylamine with phthalimide derivatives led to the synthesis of compounds with evaluated pharmacological activities, specifically their antinociceptive properties (Okunrobo et al., 2007).

Properties

IUPAC Name

2-(cyclopentylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)5-8-6-3-1-2-4-6;/h6,8H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRSGRDOKRKMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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